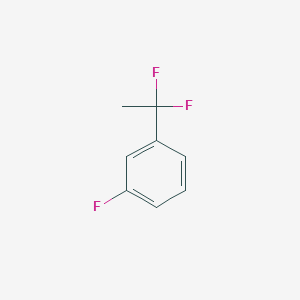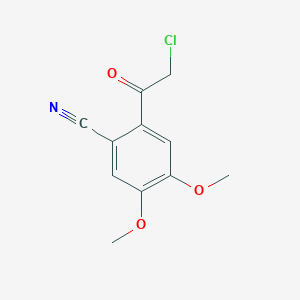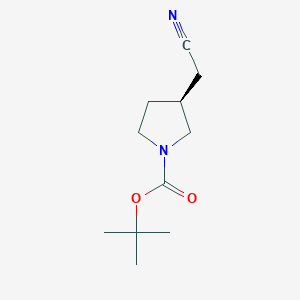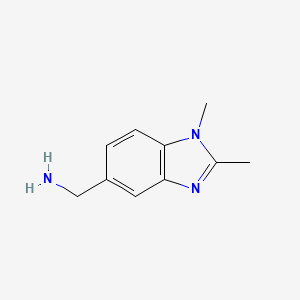
1-(1,1-Difluoroethyl)-3-fluorobenzene
Übersicht
Beschreibung
1-(1,1-Difluoroethyl)-3-fluorobenzene is an aromatic compound with significant importance in medicinal chemistry and related fields. The presence of fluorine atoms in organic molecules often results in dramatic changes in their physical, chemical, and biological properties
Vorbereitungsmethoden
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . This method is favored due to its efficiency and the availability of 1,1-difluoroethyl chloride as a cheap and abundant industrial raw material .
Analyse Chemischer Reaktionen
1-(1,1-Difluoroethyl)-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic, electrophilic, and radical substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely to undergo such reactions under appropriate conditions.
Common Reagents and Conditions: Reagents such as nickel catalysts and 1,1-difluoroethyl chloride are commonly used in its synthesis.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Difluoroethyl)-3-fluorobenzene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(1,1-Difluoroethyl)-3-fluorobenzene exerts its effects involves its interaction with molecular targets and pathways. This can lead to enhanced potency and selectivity in drug design .
Vergleich Mit ähnlichen Verbindungen
1-(1,1-Difluoroethyl)-3-fluorobenzene can be compared with other difluoroethylated aromatic compounds, such as:
- 1-(1,1-Difluoroethyl)-2-fluorobenzene
- 1-(1,1-Difluoroethyl)-4-fluorobenzene These compounds share similar structural features but may exhibit different reactivity and applications due to the position of the fluorine atoms on the aromatic ring . The unique positioning of the fluorine atoms in this compound contributes to its distinct properties and applications .
Eigenschaften
IUPAC Name |
1-(1,1-difluoroethyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3/c1-8(10,11)6-3-2-4-7(9)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJGRYFDPSJUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(5-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1453367.png)
![4-bromo-N-[2-(methylsulfanyl)ethyl]-1-(propan-2-yl)-1H-pyrrole-2-carboxamide](/img/structure/B1453369.png)





![Oxo{[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]amino}acetic acid](/img/structure/B1453376.png)
![4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1453381.png)
